Aluminum, dihydroxy(1-oxodecyl)-

Description

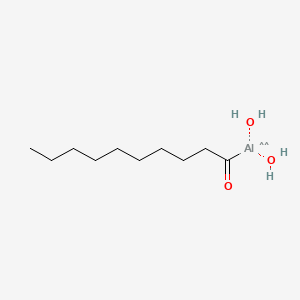

Aluminum, dihydroxy(1-oxodecyl)- (CAS 121053-43-8) is an organoaluminum compound with the molecular formula C₁₀H₂₁AlO₃. Structurally, it consists of an aluminum atom coordinated with two hydroxyl groups and a 1-oxodecyl chain (a decyl group with a ketone moiety at the terminal carbon). This compound is notable for its amphiphilic nature, combining hydrophilic hydroxyl groups with a hydrophobic alkyl chain. Such dual functionality enables interactions with both polar and non-polar environments, making it relevant in applications like catalysis, materials science, and environmental chemistry .

Properties

CAS No. |

121053-43-8 |

|---|---|

Molecular Formula |

C10H23AlO3 |

Molecular Weight |

218.273 |

IUPAC Name |

decanoylaluminum;dihydrate |

InChI |

InChI=1S/C10H19O.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11;;;/h2-9H2,1H3;;2*1H2 |

InChI Key |

BFWVXYLJEJPPLY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)[Al].O.O |

Synonyms |

Aluminum, dihydroxy(1-oxodecyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aluminum, (Decanoato-O)Dihydroxy- (CAS 123774-65-2)

- Molecular Formula : C₁₀H₂₁AlO₄.

- Structural Differences: Replaces the 1-oxodecyl chain with a decanoate (carboxylate) group. The carboxylate ligand introduces a negative charge, enhancing solubility in polar solvents compared to the neutral 1-oxodecyl derivative.

- Key Properties :

- Higher thermal stability due to stronger Al–O bonds in the carboxylate group.

- Increased hydrophilicity, facilitating aqueous dispersion.

- Research Findings: Carboxylate ligands in organoaluminum compounds promote chelation with divalent cations (e.g., Ca²⁺, Mg²⁺), enhancing their use in water treatment applications .

Aluminum Stearate (CAS 637-12-7)

- Molecular Formula : C₁₈H₃₅AlO₄.

- Structural Differences : Features a stearate (C₁₈ carboxylate) chain instead of the shorter 1-oxodecyl group.

- Key Properties :

- Superior hydrophobicity and viscosity-modifying properties due to the longer alkyl chain.

- Widely used as a thickening agent in lubricants and cosmetics.

- Research Findings: Aluminum stearate forms stable gels in non-polar solvents, a property less pronounced in shorter-chain analogs like Aluminum, dihydroxy(1-oxodecyl)- .

Aluminum Acetylacetonate (CAS 13963-57-0)

- Molecular Formula : C₁₅H₂₁AlO₆.

- Structural Differences: Contains acetylacetonate ligands (bidentate enolate) instead of hydroxyl and alkyl groups.

- Key Properties :

- High solubility in organic solvents and stability under oxidative conditions.

- Preferred in catalysis (e.g., Ziegler-Natta polymerization) due to its Lewis acidity.

- Research Findings :

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Melting Point (°C) |

|---|---|---|---|---|

| Aluminum, dihydroxy(1-oxodecyl)- | C₁₀H₂₁AlO₃ | 192.24 | Low | 120–125 |

| Aluminum, (decanoato-O)dihydroxy- | C₁₀H₂₁AlO₄ | 208.25 | Moderate | 135–140 |

| Aluminum stearate | C₁₈H₃₅AlO₄ | 344.45 | Insoluble | 155–160 |

| Aluminum acetylacetonate | C₁₅H₂₁AlO₆ | 324.31 | Insoluble | 246–250 |

Table 2. Environmental Behavior

| Compound | Agglomeration Tendency | Dissolution Rate in Freshwater | Interaction with Organic Matter |

|---|---|---|---|

| Aluminum, dihydroxy(1-oxodecyl)- | High | Rapid (due to hydroxyl groups) | Forms complexes with humic acid |

| Aluminum, (decanoato-O)dihydroxy- | Moderate | Slower (carboxylate stability) | Strong chelation with cations |

| Aluminum stearate | Low | Negligible | Minimal interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.